molecular formula C21H36O10 B2773281 Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside CAS No. 88700-35-0

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside

Numéro de catalogue: B2773281
Numéro CAS: 88700-35-0
Poids moléculaire: 448.5 g/mol
Clé InChI: RVQFSOHDFFWTLD-ZZUMIZGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic heptane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the bicyclic heptane moiety. Common reagents used in these reactions include protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and halogenating agents like SOCl2 (thionyl chloride) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.

Applications De Recherche Scientifique

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic heptane moiety play crucial roles in its binding to target molecules and its overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: A compound with similar hydroxyl groups but a different overall structure.

    Isomucronulatol: A flavonoid with hydroxyl groups and potential biological activity.

    D-(+)-Ribono-1,4-lactone: A compound with a similar oxane ring structure.

Uniqueness

What sets Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside apart is its unique combination of hydroxyl groups and the bicyclic heptane moiety, which confer distinct chemical and biological properties.

Activité Biologique

Borneol 7-O-[β-D-apiofuranosyl-(1→6)]-β-D-glucopyranoside (LBAG) is a glycosylated derivative of borneol, primarily extracted from the traditional Chinese medicinal herb Radix Ophiopogonis. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular protection and cellular stress responses. The following sections provide an in-depth analysis of its biological activity, supported by recent research findings and data.

  • Molecular Formula : C21_{21}H36_{36}O10_{10}
  • Molecular Weight : 448.50 g/mol
  • CAS Number : 88700-35-0

Recent studies have elucidated the mechanisms through which LBAG exerts its biological effects, particularly focusing on its role in protecting against ischemia/reperfusion (I/R) injury.

  • Cardiovascular Protection :
    • LBAG has shown significant cardioprotective effects in models of acute myocardial infarction (AMI). In a study involving rats and H9c2 cardiac cells, LBAG pretreatment reduced infarct size and improved cardiac function post-I/R injury by modulating apoptosis and autophagy pathways through the activation of the PI3K/mTOR signaling pathway .
  • Cellular Mechanisms :
    • In vitro studies demonstrated that LBAG decreased apoptosis rates in H9c2 cells subjected to hypoxia/reoxygenation (H/R) conditions. It achieved this by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing pro-apoptotic markers . Additionally, LBAG enhanced autophagy, indicated by increased levels of LC3 II/I and Beclin 1 proteins .

Table 1: Summary of Biological Activities of LBAG

Biological Activity Effect Observed Study Reference
CardioprotectionReduced infarct size and improved cardiac function
Apoptosis RegulationDecreased apoptosis in cardiac cells
Autophagy EnhancementIncreased autophagic markers (LC3 II/I, Beclin 1)
PI3K/mTOR Pathway ActivationEnhanced signaling leading to cell survival

Case Studies

A notable case study examined the effects of LBAG on myocardial I/R injury in a rat model. The study involved administering LBAG for seven days prior to inducing I/R through vascular ligation. The results indicated significant improvements in cardiac function metrics, including reduced serum levels of cardiac enzymes indicative of myocardial damage .

In another experimental setup using H9c2 cells, LBAG treatment prior to H/R exposure led to a marked increase in cell viability compared to untreated controls. This was measured using CCK-8 assays and corroborated by flow cytometry analyses for apoptosis .

Propriétés

Numéro CAS

88700-35-0

Formule moléculaire

C21H36O10

Poids moléculaire

448.5 g/mol

Nom IUPAC

(3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-19(2)10-4-5-20(19,3)12(6-10)31-17-15(25)14(24)13(23)11(30-17)7-28-18-16(26)21(27,8-22)9-29-18/h10-18,22-27H,4-9H2,1-3H3/t10-,11?,12+,13+,14-,15+,16-,17-,18+,20+,21+/m0/s1

Clé InChI

RVQFSOHDFFWTLD-ZZUMIZGVSA-N

SMILES

CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C

SMILES isomérique

C[C@]12CC[C@H](C1(C)C)C[C@H]2O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O

SMILES canonique

CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.